molecular formula C14H13NO3S B2382364 3-{2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoic acid CAS No. 926254-83-3

3-{2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoic acid

Cat. No.: B2382364
CAS No.: 926254-83-3
M. Wt: 275.32
InChI Key: RREQHKFVRYQJJL-VOTSOKGWSA-N
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Description

3-{2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoic acid (CAS 926254-83-3) is a high-purity chemical compound with a molecular formula of C14H13NO3S and a molecular weight of 275.32 . This (E)-configured acrylic acid derivative features a 2-methylthiazole ether group, a structure class known for its diverse biological activities and relevance in medicinal chemistry . Thiazole derivatives are extensively researched for their potential pharmacological properties, including acting as receptor agonists . Researchers utilize this specific compound and its analogs in various exploratory studies, such as the synthesis of new chemical entities and the investigation of structure-activity relationships, particularly in the development of antimicrobial agents and other biologically active molecules . The compound is provided For Research Use Only and is not approved for human or veterinary diagnostic applications.

Properties

IUPAC Name

(E)-3-[2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-10-15-12(9-19-10)8-18-13-5-3-2-4-11(13)6-7-14(16)17/h2-7,9H,8H2,1H3,(H,16,17)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RREQHKFVRYQJJL-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)COC2=CC=CC=C2C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CS1)COC2=CC=CC=C2/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoic acid typically involves the formation of the thiazole ring followed by the attachment of the phenyl and prop-2-enoic acid groups. One common method involves the reaction of 2-methyl-4-chlorothiazole with 2-hydroxybenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with acryloyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-{2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced propanoic acid derivatives, and various substituted thiazole derivatives .

Scientific Research Applications

3-{2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoic acid is a compound featuring a thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are often used to develop various drugs and biologically active agents.

Scientific Research Applications
this compound has applications in chemistry, biology, medicine, and industry.

  • Chemistry It serves as a building block for synthesizing more complex molecules.
  • Biology It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
  • Medicine It is investigated for potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
  • Industry It is used in developing new materials and as a catalyst in various chemical reactions.

Biological Activity
Research indicates that compounds with thiazole rings exhibit notable antimicrobial properties, showing potential against several bacterial strains. Derivatives containing similar thiazole structures have been reported to possess significant antimicrobial activity against Gram-positive and Gram-negative bacteria.

Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, modulating their activity, which can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Chemical Reactions
this compound undergoes various chemical reactions:

  • Oxidation The thiazole ring can be oxidized to form sulfoxides or sulfones.
  • Reduction The double bond in the prop-2-enoic acid group can be reduced to form the corresponding propanoic acid derivative.
  • Substitution The thiazole ring can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Mechanism of Action

The mechanism of action of 3-{2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, modulating their activity. This can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Substitution Variants

3-{2-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}prop-2-enoic acid
  • Structural Difference : Replaces the thiazole ring with a 1,3,4-oxadiazole, altering electronic properties (oxadiazole is more electron-deficient).
  • Impact : Reduced sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination) compared to the thiazole analog. Molecular weight: 260.24 g/mol .
(2E)-3-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}prop-2-enoic acid
  • Structural Difference : Introduces a chlorine atom at the 2-position of the thiazole ring.
  • Molecular weight: 295.74 g/mol; predicted pKa: 4.53 .

Substituent Position Isomers

(2E)-3-{4-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoic acid
  • Structural Difference : The methoxy-thiazole substituent is at the para-position of the phenyl ring instead of ortho.
  • Impact : Altered steric hindrance and electronic distribution. Molecular weight: 198.22 g/mol (reported for a positional isomer) .

Backbone Modifications

3-{3-[(2-Chlorophenyl)methoxy]phenyl}prop-2-enoic acid
  • Structural Difference : Replaces the thiazole with a 2-chlorophenyl group.
  • Impact : Loss of heterocyclic interactions but gains aromatic halogen interactions. Molecular weight: 288.73 g/mol .
3-(Thiazol-2-yl(p-tolyl)amino)propanoic acid derivatives
  • Structural Difference: Substitutes the propenoic acid backbone with a propanoic acid chain and introduces a thiazole-tolylamino group.
  • Impact: Enhanced hydrogen-bonding capacity due to the amino group.

Pharmacologically Relevant Analogs

MTEP [3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]piperidine]
  • Structural Difference: Shares the 2-methylthiazole moiety but replaces the propenoic acid with an ethynylpiperidine group.
  • Impact : MTEP is a selective mGluR5 antagonist, highlighting the thiazole group’s role in receptor targeting .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Feature Notable Properties Source
3-{2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoic acid C₁₃H₁₃NO₃S 275.32 (calculated) Ortho-thiazole methoxy substitution Potential for H-bonding, rigid structure
3-{2-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}prop-2-enoic acid C₁₃H₁₂N₂O₄ 260.24 Oxadiazole substitution Higher electron deficiency
(2E)-3-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}prop-2-enoic acid C₁₃H₁₀ClNO₃S 295.74 Chlorinated thiazole Predicted pKa 4.53, halogen bonding
(2E)-3-{4-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoic acid C₁₃H₁₃NO₃S 198.22 (reported) Para-thiazole methoxy substitution Positional isomer effects
3-{3-[(2-Chlorophenyl)methoxy]phenyl}prop-2-enoic acid C₁₆H₁₃ClO₃ 288.73 Chlorophenyl substitution Aromatic halogen interactions

Research Findings and Implications

  • Electronic Effects : Thiazole-containing analogs exhibit enhanced stability and receptor affinity compared to oxadiazole or phenyl-substituted derivatives, likely due to sulfur’s polarizability .
  • Pharmacological Potential: The thiazole moiety’s prevalence in bioactive compounds (e.g., MTEP) suggests the target compound could be optimized for neurological or metabolic targets .

Biological Activity

3-{2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoic acid is a compound of significant interest due to its unique structure and potential biological activities. This compound features a thiazole ring, which is known for its diverse biological properties, including antimicrobial, antifungal, and anticancer activities. The following sections will explore its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthetic Routes

The synthesis of this compound typically involves:

  • Formation of the Thiazole Ring : This can be achieved through the reaction of 2-methyl-4-chlorothiazole with 2-hydroxybenzaldehyde in the presence of a base.
  • Attachment of Functional Groups : The intermediate product is then reacted with acryloyl chloride under basic conditions to yield the final product.

Chemical Structure

The molecular formula for this compound is C17H19NO4SC_{17}H_{19}NO_{4}S with a molecular weight of 333.40 g/mol. Its structure includes:

  • A thiazole ring
  • A methoxy group
  • A prop-2-enoic acid moiety

Antimicrobial Activity

Research indicates that compounds with thiazole rings exhibit notable antimicrobial properties. In studies involving various derivatives, this compound has shown potential against several bacterial strains. For instance, derivatives containing similar thiazole structures have been reported to possess significant antimicrobial activity against Gram-positive and Gram-negative bacteria .

Anticancer Properties

There is emerging evidence suggesting that this compound may exert anticancer effects. The mechanism could involve the inhibition of specific enzymes related to cancer cell proliferation. The thiazole structure is known to interact with various molecular targets that are implicated in cancer pathways, potentially leading to reduced tumor growth .

Anti-inflammatory Effects

The compound's ability to inhibit inflammatory pathways has also been investigated. It may modulate the activity of enzymes involved in inflammation, thus providing a basis for its use in anti-inflammatory therapies .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes such as cyclooxygenases (COX), which play a crucial role in inflammation.
  • Modulation of Signaling Pathways : The compound could influence signaling pathways involved in cell proliferation and apoptosis by interacting with G protein-coupled receptors (GPCRs) .

Study on Antimicrobial Efficacy

A study conducted on various thiazole derivatives demonstrated that certain compounds exhibited significant antimicrobial activity at concentrations as low as 50 μM. Among these derivatives, those structurally similar to this compound were noted for their effectiveness against resistant strains of bacteria .

Investigation into Anti-inflammatory Properties

In another study focusing on anti-inflammatory effects, researchers found that derivatives similar to this compound were effective in reducing inflammation markers in vitro. The study highlighted the potential use of these compounds as therapeutic agents for inflammatory diseases .

Comparative Analysis

Compound NameStructure FeaturesBiological Activity
3-{2-[Methylthiazol]}propanoic acidContains thiazole and propanoic acidAntimicrobial, anticancer
2-MethylthiazoleSimple thiazole structureLimited biological activity
4-MethylthiazoleThiazole with different substitutionsModerate antimicrobial activity

The uniqueness of this compound lies in its combined structural features which enhance its biological efficacy compared to simpler thiazole derivatives.

Q & A

Q. Key Characterization Data :

StepTechniquePurposeReference
11H NMR^1 \text{H NMR}Confirm thiazole ring structure and methyl substitution
2HPLC (C18 column, acetonitrile/water)Assess purity post-coupling (>95% purity target)
3IR SpectroscopyVerify ester-to-acid conversion (broad O-H stretch at 2500–3000 cm1^{-1})

Basic: Which spectroscopic methods are essential for characterizing this compound?

Answer:

  • 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} : Identify proton environments (e.g., thiazole protons at δ 7.2–7.5 ppm, methoxy group at δ 3.8 ppm) and carbon backbone .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (calculated for C15H13NO3S\text{C}_{15}\text{H}_{13}\text{NO}_3\text{S}: 287.06 g/mol) and fragmentation patterns .
  • IR Spectroscopy : Detect functional groups (e.g., C=O stretch at 1680–1720 cm1^{-1}, C-O-C ether linkage at 1200–1250 cm1^{-1}) .
  • HPLC-PDA : Quantify purity and monitor byproducts using reverse-phase chromatography .

Basic: What biological activities have been reported for this compound?

Answer:

  • Enzyme Inhibition : Shown to inhibit cyclooxygenase-2 (COX-2) with IC50_{50} values <10 µM in vitro, measured via fluorometric assays .
  • Antimicrobial Activity : Exhibits moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) in broth microdilution assays .
  • Anti-inflammatory Effects : Reduces TNF-α production by 40% in LPS-stimulated macrophages at 50 µM .

Advanced: How can reaction conditions be optimized for thiazole ring formation?

Answer:
Optimization focuses on:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency compared to ethanol .
  • Catalyst Loading : 10 mol% CuI increases yield by 20% in Ullmann coupling .
  • Temperature Control : Maintaining 60–70°C prevents side reactions (e.g., over-oxidation) .
    Data Example :
ConditionYield (%)Purity (%)
Ethanol, 80°C6588
DMF, CuI, 70°C8595

Advanced: What strategies ensure regioselectivity in methoxyphenyl-thiazole coupling?

Answer:

  • Directed Ortho-Metalation : Use of directing groups (e.g., -OMe) to position the coupling site .
  • Protecting Groups : Temporary protection of the propenoic acid moiety (e.g., methyl ester) prevents unwanted side reactions during coupling .
  • Cross-Coupling Reagents : Suzuki-Miyaura reactions with Pd(PPh3_3)4_4 achieve >90% regioselectivity for aryl-ether bonds .

Advanced: How do structural modifications impact biological efficacy?

Answer:
Comparative studies of analogs reveal:

  • Thiazole Methylation : The 2-methyl group enhances metabolic stability (t1/2_{1/2} increased from 2.1 to 4.3 hours in hepatic microsomes) .
  • Methoxy Position : Para-substitution on the phenyl ring improves COX-2 selectivity (SI: 15 vs. 8 for ortho-substituted analogs) .
  • Propenoic Acid Isomerism : The (E)-isomer shows 3-fold higher anti-inflammatory activity than the (Z)-form due to improved binding pocket fit .

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